molecular formula C31H56N6O8 B12796267 AcLeuAsnLeu(CHOHCH2)ProIleOMe CAS No. 127231-51-0

AcLeuAsnLeu(CHOHCH2)ProIleOMe

Cat. No.: B12796267
CAS No.: 127231-51-0
M. Wt: 640.8 g/mol
InChI Key: IEPNUSNRWKGSSK-FXCIBJTHSA-N
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Description

AcLeuAsnLeu(CHOHCH2)ProIleOMe is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcLeuAsnLeu(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino acids, followed by coupling reactions to form peptide bonds. The hydroxymethyl group is introduced through a selective reduction process. The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. These machines can handle multiple reactions simultaneously, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

AcLeuAsnLeu(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

AcLeuAsnLeu(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of AcLeuAsnLeu(CHOHCH2)ProIleOMe involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    AcLeuAsnPhe(CHOHCH2)ProIleOMe: This compound has a similar structure but includes a phenylalanine residue instead of leucine.

    AcLeuAsnVal(CHOHCH2)ProIleOMe: This variant contains valine instead of leucine.

Uniqueness

AcLeuAsnLeu(CHOHCH2)ProIleOMe is unique due to its specific combination of amino acids and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

127231-51-0

Molecular Formula

C31H56N6O8

Molecular Weight

640.8 g/mol

IUPAC Name

methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-5-methylhexyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate

InChI

InChI=1S/C31H56N6O8/c1-9-19(6)27(31(44)45-8)36-30(43)24-11-10-12-37(24)16-25(39)21(13-17(2)3)34-29(42)23(15-26(32)40)35-28(41)22(14-18(4)5)33-20(7)38/h17-19,21-25,27,39H,9-16H2,1-8H3,(H2,32,40)(H,33,38)(H,34,42)(H,35,41)(H,36,43)/t19-,21-,22-,23-,24-,25-,27-/m0/s1

InChI Key

IEPNUSNRWKGSSK-FXCIBJTHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O

Origin of Product

United States

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